molecular formula C6H12ClF2NO B1492271 (4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride CAS No. 2098084-95-6

(4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride

Cat. No. B1492271
CAS RN: 2098084-95-6
M. Wt: 187.61 g/mol
InChI Key: VAZMCRAXYISWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride, also known as DFMO, is a chemical compound used in scientific research and laboratory experiments. It is a derivative of the amino acid methionine and is commonly used as a research tool to study biochemical and physiological processes. DFMO has a wide range of applications in various scientific areas, including biochemistry, pharmacology, and toxicology. DFMO is also used in the synthesis of various compounds, such as peptides and proteins.

Scientific Research Applications

1. Polymer Cure Mechanisms

  • Cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine :This study discusses the cure mechanisms of DGEBA epoxy with diethanolamine, focusing on the kinetics and chemical processes involved in epoxy curing. Such research is crucial for understanding the applications of epoxy resins in various industrial sectors, including aerospace, automotive, and construction (McCoy et al., 2016).

2. Diuretics and Enzyme Inhibition

  • Diuretics with carbonic anhydrase inhibitory action :A review covering the properties of diuretics with carbonic anhydrase inhibitory action, highlighting their therapeutic activity and potential in treating cardiovascular diseases and obesity. This review suggests the importance of understanding the biochemical interactions of drugs for developing more effective treatments (Carta & Supuran, 2013).

3. Environmental and Health Implications of Chemicals

  • Occurrence and toxicity of antimicrobial triclosan and by-products in the environment :This study reviews the environmental and health impacts of triclosan, a widely used antimicrobial agent. The research underscores the need for sustainable chemical usage and the environmental fate of commonly used compounds (Bedoux et al., 2012).

4. Sustainable Solvent Alternatives

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent :The review discusses the properties, applications, and perspectives of 2-Methyloxolane (2-MeOx), a bio-based solvent that serves as an alternative to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products. This highlights the shift towards greener solvents in industrial applications (Rapinel et al., 2020).

5. Xylan Derivatives Applications

  • Xylan derivatives and their application potential :This mini-review covers the chemical modification of xylan into ethers and esters, exploring their potential in drug delivery and as paper strength additives. It illustrates the diversity of applications possible from modifying natural polymers (Petzold-Welcke et al., 2014).

properties

IUPAC Name

(4,4-difluoro-3-methyloxolan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-5(2-9)3-10-4-6(5,7)8;/h2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZMCRAXYISWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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